(3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
(3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
(3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the activity of certain enzymes or modulate the signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A related compound with similar structural features and biological activities.
5-(7-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole: Another derivative with potential anticancer properties.
Uniqueness
(3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Properties
Molecular Formula |
C18H15BrN2O |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
(3-bromophenyl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C18H15BrN2O/c19-13-5-3-4-12(10-13)18(22)21-9-8-17-15(11-21)14-6-1-2-7-16(14)20-17/h1-7,10,20H,8-9,11H2 |
InChI Key |
AIYMAKVRGWEORL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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